molecular formula C13H8ClNO2S B11842723 Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate

Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate

Cat. No.: B11842723
M. Wt: 277.73 g/mol
InChI Key: DETWKNZAVZFASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate (CAS 1269468-16-7) is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the thienoquinoline family, a class of heterocyclic structures known for rich pharmacological properties. It serves as a crucial synthetic intermediate for the development of novel bioactive molecules. Scientific literature indicates that structurally similar thieno[3,2-c]quinoline derivatives have been investigated for their potent activity against Plasmodium falciparum , the parasite responsible for malaria, demonstrating efficacy in the nanomolar range against both chloroquine-sensitive and resistant strains . Furthermore, polycarbo-substituted alkyl thieno[3,2-c]quinoline-2-carboxylates have shown significant in vitro cytotoxicity, inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) in a dose- and time-dependent manner, highlighting the potential of this chemical scaffold in oncology research . The reactive 4-chloro group on the quinoline ring makes this compound a valuable precursor for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of analogues, including 4-yl-amines and bisquinoline derivatives . This product is intended for research purposes as a building block in the synthesis of potential therapeutic agents and for biochemical profiling. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H8ClNO2S

Molecular Weight

277.73 g/mol

IUPAC Name

methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate

InChI

InChI=1S/C13H8ClNO2S/c1-17-13(16)8-4-2-3-7-10(8)15-12(14)9-5-6-18-11(7)9/h2-6H,1H3

InChI Key

DETWKNZAVZFASI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C(C3=C2SC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization via Gewald Reaction Analogues

The Gewald reaction, typically used for synthesizing 2-aminothiophenes, has been adapted to construct thienoquinoline systems. Starting with a substituted quinoline-6-carboxylic acid derivative, cyclization with α-mercapto ketones or esters under basic conditions facilitates thiophene ring formation. For example, methyl quinoline-6-carboxylate derivatives treated with methyl mercaptoacetate in acetonitrile under reflux yield thieno[3,2-c]quinoline intermediates. Key parameters include:

  • Base : Anhydrous potassium carbonate for deprotonation.

  • Solvent : Acetonitrile for optimal solubility and reactivity.

  • Temperature : Reflux (82°C) to drive cyclization to completion.

Palladium-Catalyzed Cross-Coupling for Functionalization

Post-cyclization, bromine atoms at positions 6 and 8 of the thienoquinoline core (e.g., methyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate) serve as handles for further functionalization. Suzuki-Miyaura cross-coupling with arylboronic acids introduces substituents regioselectively. For instance, using dichlorobis(tricyclohexylphosphine)palladium(II) (PdCl2(PCy3)2\text{PdCl}_2(\text{PCy}_3)_2) as a catalyst and potassium carbonate as a base in a DMF-ethanol mixture (3:1 v/v) at 80–90°C enables efficient coupling.

Regioselective Chlorination Strategies

Introducing chlorine at position 4 demands precise control to avoid side reactions. Two primary approaches dominate: direct electrophilic substitution and halogen exchange.

Electrophilic Chlorination

Electrophilic chlorinating agents like SOCl2\text{SOCl}_2 or Nchlorosuccinimide\text{N}-chlorosuccinimide (NCS) selectively target position 4 due to electron-rich regions in the thienoquinoline system. For example, treating the thienoquinoline precursor with SOCl2\text{SOCl}_2 in dichloromethane at 0–5°C achieves chlorination without disrupting the ester group.

Halogen Exchange Reactions

Bromine-to-chlorine exchange using catalysts like CuCl2\text{CuCl}_2 or PdCl2\text{PdCl}_2 offers an alternative route. This method is particularly effective when bromine is introduced during earlier synthesis stages. For instance, brominated intermediates react with HCl in the presence of PdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2 to yield the chlorinated product.

Esterification and Protecting Group Management

The methyl ester at position 6 is typically introduced early in the synthesis to simplify subsequent steps.

Direct Esterification of Carboxylic Acids

Quinoline-6-carboxylic acid derivatives undergo esterification with methanol using acid catalysts. For example, H2SO4\text{H}_2\text{SO}_4-catalyzed reflux in methanol converts the acid to the methyl ester in >85% yield.

Phosphorus Oxychloride-Mediated Esterification

In cases where acid-sensitive functional groups are present, POCl3\text{POCl}_3 serves as a mild reagent. A mixture of the carboxylic acid, methanol, and POCl3\text{POCl}_3 at 60–70°C achieves esterification without side reactions.

Integrated Synthetic Pathways

Combining the above strategies, two representative routes emerge:

Route A: Cyclization-First Approach

  • Cyclization : Methyl quinoline-6-carboxylate + methyl mercaptoacetate → methyl thieno[3,2-c]quinoline-6-carboxylate.

  • Chlorination : Electrophilic chlorination with SOCl2\text{SOCl}_2 → methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate.

Yield : 70–75% overall.

Route B: Halogen Exchange-Cross-Coupling Approach

  • Bromination : Methyl thieno[3,2-c]quinoline-6-carboxylate + NBS\text{NBS} → 4-bromo derivative.

  • Suzuki-Miyaura Coupling : 4-bromo intermediate + chlorophenylboronic acid → 4-chloro product.

Yield : 50–60% after cross-coupling.

Optimization of Reaction Conditions

Catalyst Selection in Cross-Coupling

Comparative studies reveal that PdCl2(PCy3)2\text{PdCl}_2(\text{PCy}_3)_2 outperforms Pd(PPh3)4\text{Pd(PPh}_3)_4 in Suzuki-Miyaura reactions, reducing reaction times from 24 h to 4 h and improving yields from <25% to 50%.

Solvent Effects

DMF-ethanol mixtures (3:1 v/v) enhance solubility of palladium complexes and boronic acids, facilitating efficient coupling.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • 1H NMR^1\text{H NMR} : Distinct singlet at δ 3.95 ppm for the methyl ester.

  • IR Spectroscopy : C=O stretch at 1719 cm1^{-1}.

  • Mass Spectrometry : Molecular ion peak at m/z 277.73 (M+^+) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism by which Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological activities. The pathways involved may include disruption of cell membrane integrity or interference with nucleic acid synthesis .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and functional attributes of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate with analogous quinoline-based esters and acids:

Compound Name Substituents/Modifications Core Structure Key Functional Groups Reference
This compound Thieno[3,2-C]quinoline; Cl (C4), COOMe (C6) Thienoquinoline Chloro, methyl ester
Methyl 6-methoxy-2-arylquinoline-4-carboxylate Quinoline; OMe (C6), aryl (C2), COOMe (C4) Simple quinoline Methoxy, aryl, methyl ester
Ethyl 4-chloro-6-isopropylquinoline-3-carboxylate Quinoline; Cl (C4), COOEt (C3), isopropyl (C6) Simple quinoline Chloro, ethyl ester, branched alkyl
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate Quinoline; Cl (C4), CF3 (C2), COOMe (C3), Me (C6) Simple quinoline Chloro, trifluoromethyl, methyl ester
6-Chloro-2-methylquinoline-4-carboxylic acid Quinoline; Cl (C6), Me (C2), COOH (C4) Simple quinoline Chloro, methyl, carboxylic acid

Key Observations :

  • Thienoquinoline vs.
  • Substituent Position: Chlorine at position 4 (target compound) versus position 6 (e.g., 6-Chloro-2-methylquinoline-4-carboxylic acid) alters electronic distribution and steric bulk, influencing binding affinity .
  • Ester vs. Acid Groups : Methyl/ethyl esters (e.g., target compound, ) improve cell permeability compared to carboxylic acids (e.g., ), but may require hydrolysis for activation .
Key Research Findings
  • Thienoquinoline Superiority: Thieno-fused derivatives demonstrate enhanced cytotoxicity over simple quinolines, likely due to improved target engagement (e.g., microtubule disruption) .
  • Chloro vs. Bromo : Chlorine substituents (as in the target compound) may offer better pharmacokinetic profiles than bromo analogues due to reduced molecular weight and increased stability .
  • Ester Position : The 6-carboxylate group in the target compound may optimize steric compatibility with enzyme active sites compared to 3- or 4-carboxylates (e.g., ) .

Biological Activity

Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate (MCTQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimalarial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

MCTQ is characterized by its thienoquinoline structure, which includes a chlorinated thieno ring and a carboxylate group. The molecular formula is C12H8ClNO2SC_{12}H_8ClNO_2S, with a molecular weight of approximately 277.73 g/mol. The unique structure of MCTQ contributes to its interaction with various biological targets, making it a significant compound in drug development.

Antimalarial Activity

Research indicates that MCTQ exhibits notable antimalarial properties, particularly against Plasmodium falciparum , the parasite responsible for severe malaria. Studies have demonstrated that MCTQ can inhibit the growth of this parasite effectively.

Table 1: Antimalarial Activity of this compound

CompoundTarget OrganismIC50 (µM)Reference
MCTQPlasmodium falciparum0.5

The data suggests that MCTQ's structural features allow for effective binding to the biological targets within the malaria parasite, leading to its potential as an antimalarial agent.

Anticancer Activity

In addition to its antimalarial effects, MCTQ has been studied for its anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7).

Table 2: Cytotoxic Activity of this compound

Cell LineAssay TypeLC50 (µg/mL)Reference
MCF-7MTT Assay0.167
A549Real-Time Cell Analysis0.094

The results indicate that MCTQ exhibits dose- and time-dependent cytotoxicity against cancer cells, comparable to established anticancer drugs such as nocodazole.

The mechanism by which MCTQ exerts its biological effects is linked to its ability to interact with specific molecular targets within cells. For instance, the presence of certain substituents on the thienoquinoline ring enhances its basicity and lipophilicity, facilitating better cellular uptake and interaction with biological macromolecules.

Case Studies

  • Antimalarial Efficacy : In a study focused on the synthesis and evaluation of various thienoquinoline derivatives, MCTQ was identified as one of the most promising candidates due to its low IC50 value against Plasmodium falciparum .
  • Anticancer Studies : A series of experiments conducted on breast cancer cell lines revealed that MCTQ's cytotoxicity was significantly higher than several other derivatives tested, highlighting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the common synthetic routes for Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. A plausible route could start with a thiophene precursor (e.g., methyl 4-bromothiophene-3-carboxylate) undergoing Ullmann or Suzuki coupling with a quinoline intermediate to form the fused thienoquinoline core. Subsequent chlorination at position 4 and esterification at position 6 are critical steps. Reaction optimization (e.g., Pd-catalyzed cross-coupling conditions) and purification via silica gel chromatography are recommended .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of a solvent mixture (e.g., methylene chloride/hexane). Data collection using a diffractometer (e.g., Bruker D8 QUEST) and refinement with SHELXL software allow precise determination of bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π stacking). Crystallographic parameters (space group, unit cell dimensions) should be reported to validate structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR (in DMSO-d6_6 or CDCl3_3) confirm substituent positions and purity.
  • IR : Identifies functional groups (e.g., C=O at ~1700 cm1^{-1}, C–Cl at ~750 cm1^{-1}).
  • Mass spectrometry (ESI or EI) : Validates molecular weight and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected peaks) may indicate byproducts, necessitating repeat purification .

Q. What are the key physicochemical properties influencing its reactivity?

The electron-withdrawing chlorine at position 4 and ester group at position 6 enhance electrophilic substitution reactivity. The thienoquinoline core’s aromaticity stabilizes intermediates during reactions. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates synthetic modifications, while low aqueous solubility may require co-solvents for biological assays .

Q. How is chromatographic purity assessed during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress using a petroleum ether/ethyl acetate mobile phase. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) quantifies purity (>95% required for biological testing). Recrystallization from ethanol or methanol optimizes yield and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the thienoquinoline cyclization step?

Use a design-of-experiments (DoE) approach to test variables:

  • Catalyst : Pd(OAc)2_2 vs. PdCl2_2(dppf) for coupling efficiency.
  • Temperature : 80–120°C to balance reaction rate and decomposition.
  • Solvent : 1,4-dioxane or toluene for optimal solubility. GC-MS or LC-MS tracks intermediates, while 1H^1H NMR quantifies regioselectivity. Contradictions in yield data across studies may arise from trace moisture or oxygen sensitivity .

Q. What strategies resolve contradictions between computational and experimental vibrational spectra?

Discrepancies in IR/Raman peaks often stem from crystal packing effects or solvent interactions. Compare experimental spectra with density functional theory (DFT)-simulated spectra (e.g., B3LYP/6-31G* basis set). Adjust for hydrogen bonding or π-stacking observed in SXRD data. If unresolved, consider variable-temperature NMR to probe dynamic effects .

Q. How to design structure-activity relationship (SAR) studies for antimalarial activity?

  • Analog synthesis : Modify substituents (e.g., replace Cl with Br, ester with amide).
  • In vitro assays : Test against Plasmodium falciparum 3D7 strain (IC50_{50} determination).
  • Docking studies : Target Pf DHODH or cytochrome bc1_1 using AutoDock Vina. Correlate logP (from HPLC) and electronic parameters (Hammett constants) with bioactivity. Contradictory SAR data may arise from off-target effects, requiring proteomics validation .

Q. What crystallographic software tools are recommended for handling twinned or low-resolution data?

For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. Low-resolution data (<1.0 Å) benefit from SHELXE’s iterative phasing or the WinGX suite for graphical validation. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

Pharmacokinetic factors (e.g., metabolic instability, poor bioavailability) often explain contradictions. Solutions:

  • Prodrug design : Replace the ester with a tert-butyl group for enhanced plasma stability.
  • Microsomal assays : Test hepatic metabolism using human liver microsomes.
  • Formulation : Use liposomal encapsulation to improve tissue penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.